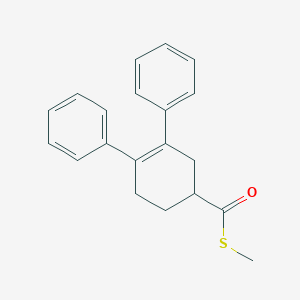
S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with phenyl groups and a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups may contribute to the compound’s ability to interact with hydrophobic pockets in target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- S-ethyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- S-propyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
Comparison: S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is unique due to its specific substitution pattern and the presence of the methyl group. This structural feature can influence its reactivity, solubility, and biological activity compared to its analogs with different alkyl groups. The methyl group may also affect the compound’s ability to penetrate biological membranes and interact with target proteins, making it a valuable compound for further research and development.
Properties
CAS No. |
62544-12-1 |
|---|---|
Molecular Formula |
C20H20OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C20H20OS/c1-22-20(21)17-12-13-18(15-8-4-2-5-9-15)19(14-17)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |
InChI Key |
IDDOQYHUQBOVIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















